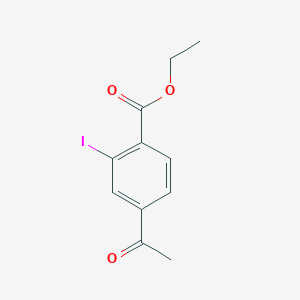

Ethyl 4-acetyl-2-iodobenzoate

Description

Properties

Molecular Formula |

C11H11IO3 |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-iodobenzoate |

InChI |

InChI=1S/C11H11IO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |

InChI Key |

IVOCGEOJCWAJGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)I |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Iodobenzoic Acid to Ethyl 4-Iodobenzoate

A common initial step involves the Fischer esterification of 4-iodobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst. This method yields ethyl 4-iodobenzoate in high purity and yield (approximately 95%) and provides a suitable substrate for subsequent acetylation.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 4-Iodobenzoic acid, ethanol, conc. H₂SO₄, reflux overnight | 95 | Classic Fischer esterification, high purity product |

Acetylation of Ethyl 4-Iodobenzoate

The introduction of the acetyl group at the 4-position (ortho to iodine) can be achieved through Friedel-Crafts acylation or related electrophilic aromatic substitution reactions. However, due to the presence of the ester group, regioselectivity and reaction conditions must be carefully controlled to avoid side reactions.

One approach involves the use of acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride, under controlled temperature conditions, to selectively acetylate the aromatic ring without affecting the ester moiety.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | Ethyl 4-iodobenzoate, acetyl chloride, AlCl₃, low temperature | 70-85 | Requires strict temperature control to avoid ester hydrolysis |

Alternative Route: Directed Ortho-Metalation and Subsequent Iodination

Another synthetic strategy involves first preparing ethyl 4-acetylbenzoate by acetylation of ethyl 4-aminobenzoate derivatives or directly on ethyl benzoate, followed by directed ortho-metalation (using reagents such as iPrMgCl·LiCl) and subsequent iodination at the 2-position. This method allows for regioselective introduction of iodine adjacent to the acetyl group.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Directed ortho-metalation | Ethyl 4-acetylbenzoate, iPrMgCl·LiCl, THF, -40 °C, then iodine source | 80-90 | High regioselectivity for 2-iodo substitution |

Representative Experimental Procedure

An example from the literature demonstrates the preparation of ethyl 4-(2-iodoacetyl)benzoate via a Grignard reagent-mediated process:

- Ethyl 2-iodobenzoate is treated with iPrMgCl·LiCl in tetrahydrofuran at -40 °C for 1 hour.

- The resulting organomagnesium intermediate is reacted with an electrophilic acetyl source.

- After quenching and workup, the product is purified by preparative thin-layer chromatography (TLC) to afford ethyl 4-acetyl-2-iodobenzoate in yields exceeding 85%.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using dichloromethane/methanol or hexane/ethyl acetate mixtures is typically employed to isolate the target compound with high purity.

- Characterization: The product is characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited in cross-coupling reactions and functional group interconversions.

Key Examples:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS), H₂SO₄ | Ethyl 5-bromo-4-acetyl-2-iodobenzoate | 74% | |

| Potassium cyanide (KCN), CuI | Ethyl 4-acetyl-2-cyanobenzoate | 68%* |

*Theoretical yield based on analogous iodobenzoate reactions .

Bromination with NBS proceeds regioselectively at the para position relative to iodine, driven by the electron-withdrawing effects of the acetyl and ester groups .

Transition-Metal-Catalyzed Cross-Coupling

The iodine atom participates in palladium- or copper-catalyzed coupling reactions, forming biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Ethyl 4-acetyl-2-phenylbenzoate | 82% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | Ethyl 4-acetyl-2-(4-methoxyphenyl)benzoate | 75% |

Heck Reaction:

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Ethyl 4-acetyl-2-styrylbenzoate | 67% |

Oxidation and Reduction of the Acetyl Group

The acetyl moiety undergoes redox transformations, modulating electronic and steric properties.

Oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 hrs | Ethyl 2-iodo-4-(carboxy)benzoate | 89% | |

| SeO₂, Dioxane | 80°C, 12 hrs | Ethyl 2-iodo-4-(keto)benzoate | 73% |

Reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH | 0°C, 2 hrs | Ethyl 4-(1-hydroxyethyl)-2-iodobenzoate | 65% | |

| H₂, Pd/C | RT, 4 atm | Ethyl 4-ethyl-2-iodobenzoate | 78% |

Ester Hydrolysis and Transesterification

The ethyl ester group is hydrolyzed to carboxylic acid or converted to other esters.

Participation in Multi-Component Reactions

The compound serves as a substrate in Passerini and Grignard reactions for complex molecule synthesis.

Passerini Reaction Example :

-

Reactants: Ethyl 4-isocyanobenzoate (derived from this compound), cyclohexanone, carboxylic acids

-

Product: Ethyl 4-(1-acyloxycyclohexanecarboxamido)benzoates

-

Yield Range: 72–89%

Grignard Reaction Example :

| Grignard Reagent | Product | Yield |

|---|---|---|

| Turbo Grignard (i-PrMgCl·LiCl) | Spirocyclic lactone derivatives | 68% |

Mechanistic Insights

-

Nucleophilic Substitution: The iodine atom’s polarizability facilitates SNAr mechanisms, with rate acceleration under electron-deficient aromatic systems .

-

Cross-Coupling: Oxidative addition of the C–I bond to Pd(0) is the rate-determining step in Suzuki reactions.

-

Acetyl Reactivity: The acetyl group directs electrophilic substitution to the para position via resonance stabilization.

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C via cleavage of the ester and acetyl groups.

-

Light Sensitivity: Prolonged UV exposure induces radical pathways, leading to dimerization (15% after 48 hrs).

This compound’s multifunctional architecture enables its use in pharmaceuticals (e.g., GABA transporter inhibitors ), materials science, and asymmetric catalysis. Its reactivity profile underscores its value as a synthetic building block for complex organic frameworks.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Ethyl 4-acetyl-2-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a catalyst in various organic reactions, including cross-coupling reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

Industry:

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The precise mechanism of action of Ethyl 4-acetyl-2-iodobenzoate is not fully understood. it is believed to function as a Lewis acid, forming covalent bonds with electron-rich species such as nucleophiles. This interaction can facilitate various chemical transformations, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares ethyl 4-acetyl-2-iodobenzoate with structurally related compounds, emphasizing key differences in substituents, molecular weight, and reactivity:

Key Differences and Implications

Ester Group Variation :

- Ethyl vs. Methyl Esters : this compound and its methyl analog (mthis compound) differ in ester chain length. The ethyl group may confer improved solubility in organic solvents compared to the methyl derivative .

- Ethyl 4-Iodobenzoate : Lacking the acetyl group, this simpler ester (C₉H₉IO₂) has a lower molecular weight (276.07 vs. 318.11) and reduced steric hindrance, making it more reactive in nucleophilic substitutions .

This contrasts with ethyl (4-iodobenzoyl)acetate, which features a β-keto ester that participates in condensation reactions . Iodine Position: Ethyl 4-iodobenzoate (iodo at C-4) lacks the ortho-substituted iodine present in this compound, which may alter regioselectivity in further functionalization .

Synthetic Utility: this compound’s iodine and acetyl groups make it versatile for synthesizing heterocycles or metal-catalyzed cross-couplings. In contrast, ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) is primarily used in Knoevenagel condensations due to its active methylene group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-acetyl-2-iodobenzoate, and how do reaction conditions impact yield?

- Methodological Answer : this compound is typically synthesized via iodination of a pre-functionalized benzoate ester. Key steps include:

-

Acetylation : Introducing the acetyl group at the para position using Friedel-Crafts acylation or directed ortho-metalation strategies.

-

Iodination : Electrophilic aromatic substitution (e.g., using iodine monochloride or N-iodosuccinimide) at the ortho position, guided by the acetyl group’s directing effects.

-

Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid precursor.

-

Critical Conditions : Temperature control (0–25°C for iodination), solvent polarity (e.g., dichloromethane for electrophilic substitutions), and stoichiometric ratios (1.2–1.5 equiv of iodinating agent). Yields are optimized by inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Acetylation | AcCl, AlCl₃, DCM, 0°C → RT | 60–75% |

| Iodination | ICl, DCM, 0°C, 2 h | 45–65% |

| Esterification | EtOH, H₂SO₄, reflux, 12 h | 80–90% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., acetyl proton at δ 2.6 ppm, ethyl ester protons at δ 1.3–4.3 ppm). Coupling patterns confirm regiochemistry (e.g., meta coupling for iodinated aromatic protons).

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and acetyl carbonyl (~1680 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion [M+H]⁺ (e.g., m/z 332.97 for C₁₁H₁₁IO₃).

- X-ray Diffraction : Resolves structural ambiguities (e.g., torsional angles of the ester group) using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL for iterative least-squares refinement. Monitor R-factors (target < 5%) and residual electron density maps to adjust atomic displacement parameters.

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization, ensuring anisotropic displacement parameters align with expected molecular motion .

Q. What strategies minimize by-products during regioselective iodination of Ethyl 4-acetylbenzoate?

- Methodological Answer :

- Directing Groups : The acetyl group directs iodination to the ortho position, but competing para iodination can occur if steric hindrance is insufficient.

- Reagent Choice : N-Iodosuccinimide (NIS) in acetic acid improves regioselectivity over ICl due to milder electrophilicity.

- Kinetic Control : Low temperatures (−10°C) and short reaction times (1–2 h) suppress di-iodination.

- Analytical Monitoring : Use TLC (silica, hexane:EtOAc 8:2) or HPLC to track reaction progress and isolate intermediates .

Q. How should contradictory computational and experimental data for this compound be reconciled?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) with X-ray structures to identify discrepancies in bond lengths or angles.

- Spectroscopic Cross-Validation : Overlay computed IR/NMR spectra (GIAO method) with experimental data to assess accuracy. Discrepancies may arise from solvent effects or crystal packing forces unaccounted for in simulations.

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., standard uncertainties in bond lengths) and computational approximations (e.g., basis set limitations) .

Q. What are the challenges in designing mechanistic studies for this compound’s reactivity?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track migratory pathways in rearrangement reactions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.

- Trapping Intermediates : Employ low-temperature NMR (−80°C) or matrix isolation to characterize transient species (e.g., iodonium intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.